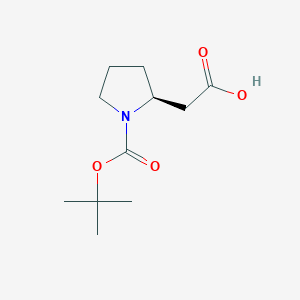
Boc-L-beta-homoproline
Descripción general
Descripción
Boc-L-beta-homoproline is an amino acid derivative12. It is a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme that catalyzes the modification of glutamine residues12. This enzyme has been implicated in numerous inflammatory, fibrotic, and other diseases12.
Synthesis Analysis
Boc-L-beta-homoproline is used as a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 23. It is also a building block for necine alkaloids4.
Molecular Structure Analysis
The molecular formula of Boc-L-beta-homoproline is C11H19NO414. Its molecular weight is 229.2814. The InChI Key is GDWKIRLZWQQMIE-QMMMGPOBSA-N3.
Chemical Reactions Analysis
Boc-L-beta-homoproline is used in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 23. This enzyme catalyzes the modification of glutamine residues3.
Physical And Chemical Properties Analysis
Boc-L-beta-homoproline appears as a white to off-white powder4. It has a predicted boiling point of 357.4±15.0 °C and a predicted density of 1.151±0.06 g/cm33. The optical rotation is [a]D20 = -35 ± 1 º (C=1 in DMF)4.
Aplicaciones Científicas De Investigación
Application Summary
Boc-L-beta-homoproline is used in the creation of complex compounds containing biologically active molecules of various chemical classes . These modifications increase the stability of the resulting molecules in the organism and enhance their ability to achieve the desired targeting effect .
Methods of Application
In one study, researchers combined monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids in a single compound . They then characterized the resulting molecules’ enzymatic stability and possible molecular activity .
Results and Outcomes
The compounds Boc-Pro-5HT and Вос-Pro-DA were found to be stable for at least 180 minutes of incubation in the presence of PEP, amino-and carboxy-peptidases, as well as blood plasma . This time is sufficient for these compounds to reach their corresponding biological targets in the organism and become additional monoamines and regulatory peptides . It was also shown that these complex compounds possess specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .
Another variant, N-t-BOC-cis-4-Fluoro-L-beta-homoproline, is available from chemical suppliers . While specific applications aren’t mentioned, compounds like these are often used in the synthesis of more complex molecules for research purposes.
-
Proteomics Research : Boc-L-beta-homoproline is mentioned as a biochemical used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases, discovering biomarkers for early disease detection, and understanding biological processes.
-
Synthesis of Complex Molecules : Another variant, N-t-BOC-cis-4-Fluoro-L-beta-homoproline, is available from chemical suppliers . While specific applications aren’t mentioned, compounds like these are often used in the synthesis of more complex molecules for research purposes.
Safety And Hazards
Boc-L-beta-homoproline may cause skin irritation and serious eye irritation5. It may also cause respiratory irritation5. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray5.
Direcciones Futuras
As a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, Boc-L-beta-homoproline has potential applications in the treatment of diseases where this enzyme plays a role3. However, more research is needed to fully understand its potential uses and benefits.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350915 | |
| Record name | Boc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-beta-homoproline | |
CAS RN |
56502-01-3 | |
| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



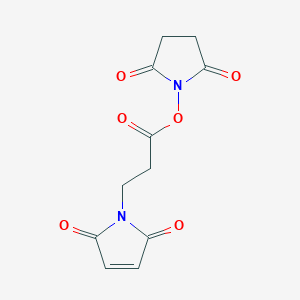

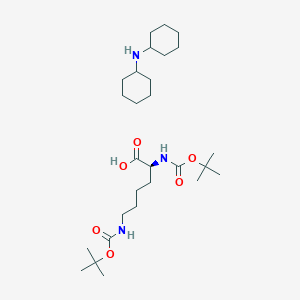
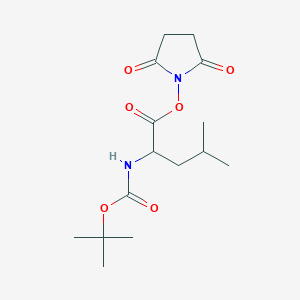
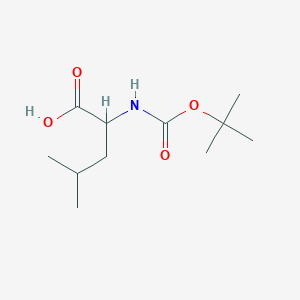
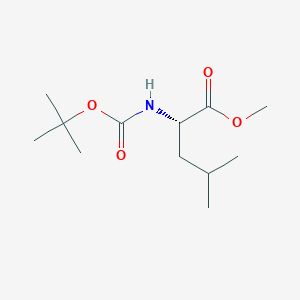

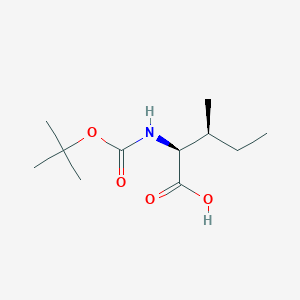
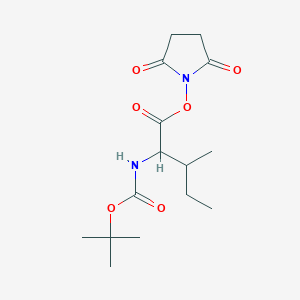
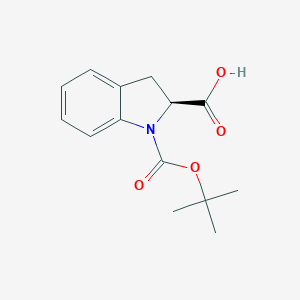
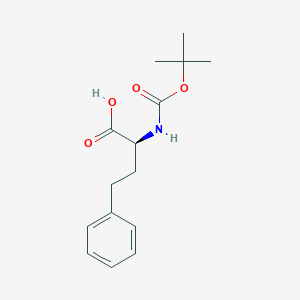
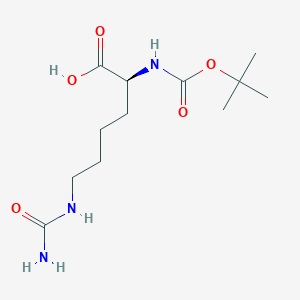
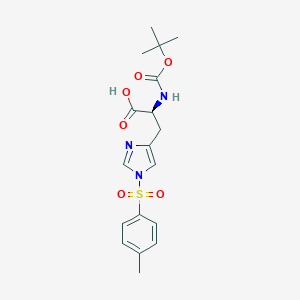
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)